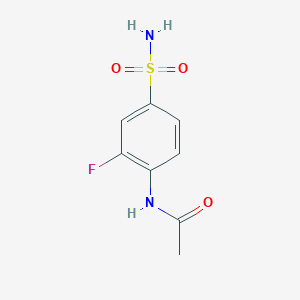

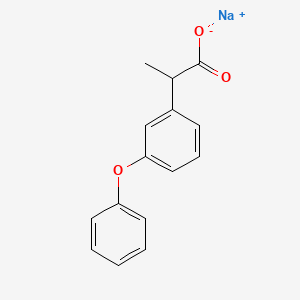

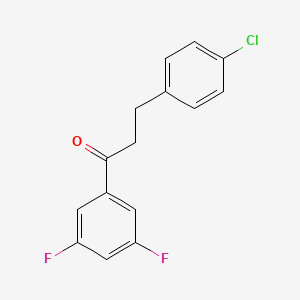

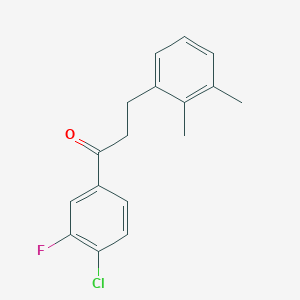

7-(3,5-Ditrifluoromethylphenyl)-7-oxoheptanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 7-(3,5-Ditrifluoromethylphenyl)-7-oxoheptanoic acid is not directly mentioned in the provided papers. However, the papers discuss related compounds and their chemical behavior, which can provide insights into the properties and reactions of similar structures. The first paper discusses the acid-catalyzed conversion of cycloheptatrienes to substituted benzene derivatives, which may share some mechanistic similarities with the synthesis or reactions of the compound . The second paper describes the synthesis and transformations of 7-aryl-4,7-dioxoheptanoic acids, which are structurally related to the compound of interest and could offer a parallel in terms of synthesis and reactivity .

Synthesis Analysis

The synthesis of 7-aryl-4,7-dioxoheptanoic acids, as mentioned in the second paper, involves the use of 3-methyl-2-furaldehyde as a key reactant . Although the exact synthesis of 7-(3,5-Ditrifluoromethylphenyl)-7-oxoheptanoic acid is not detailed, the methods described could potentially be adapted for its synthesis by incorporating the appropriate 3,5-ditrifluoromethylphenyl moiety at the relevant step in the synthesis.

Molecular Structure Analysis

The molecular structure of 7-(3,5-Ditrifluoromethylphenyl)-7-oxoheptanoic acid would likely exhibit characteristics influenced by the presence of the 3,5-ditrifluoromethylphenyl group. This group could affect the electron distribution and steric hindrance within the molecule, potentially influencing its reactivity and physical properties. The papers do not provide specific information on this compound's molecular structure, but the general principles of aromatic substitution and steric effects discussed could be applicable .

Chemical Reactions Analysis

The first paper provides a mechanism involving the protonation of a norcaradiene tautomer, followed by ring cleavage to give an arenium ion . While this specific reaction may not occur with 7-(3,5-Ditrifluoromethylphenyl)-7-oxoheptanoic acid, the concept of acid-catalyzed rearrangements could be relevant to its chemical behavior. The second paper mentions that the synthesized acids undergo various transformations with basic and acidic reagents but do not proceed to the next cyclization step in the Robinson sequence . This information suggests that the compound of interest might also exhibit specific reactivity patterns under acidic or basic conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-(3,5-Ditrifluoromethylphenyl)-7-oxoheptanoic acid can be inferred to some extent from the related compounds discussed in the papers. The presence of the 3,5-ditrifluoromethylphenyl group would likely influence the compound's acidity, solubility, and overall stability. The papers do not provide direct data on the physical and chemical properties of the compound , but the principles of acidity and solubility in relation to substituent effects could be extrapolated from the discussed compounds .

科学的研究の応用

1. Mass Spectrometric Characterization

Kanawati et al. (2007) investigated the mass spectrometric characterization of small oxocarboxylic acids, including those similar to 7-(3,5-Ditrifluoromethylphenyl)-7-oxoheptanoic acid. They employed electrospray ionization coupled to a triple quadrupole and TOF analyzer hybrid system to elucidate fragmentation pathways of such acids, contributing to the understanding of their molecular behavior under mass spectrometric analysis (Kanawati et al., 2007).

2. Fluorescence Quantum Yield Studies

Lei Shi et al. (2016) explored the fluorescence origins of carbon dots with high fluorescence quantum yields. Their research included the study of organic fluorophores closely related to 7-(3,5-Ditrifluoromethylphenyl)-7-oxoheptanoic acid, expanding the understanding of these compounds in fluorescence applications (Shi et al., 2016).

3. Antiproliferative Activity in Cancer Research

Nurieva et al. (2015) synthesized derivatives of 7-oxoheptanoic acid, including compounds structurally similar to 7-(3,5-Ditrifluoromethylphenyl)-7-oxoheptanoic acid, and evaluated their antiproliferative activities. This research highlights the potential of such compounds in cancer treatment, particularly against human epithelial lung carcinoma cells (Nurieva et al., 2015).

4. Supramolecular Organic Frameworks

Lü et al. (2014) developed a hydrogen-bonded supramolecular organic framework using compounds structurally related to 7-(3,5-Ditrifluoromethylphenyl)-7-oxoheptanoic acid. Such frameworks demonstrate high CO2 adsorption capacity and selectivity, indicating potential applications in gas separation and environmental remediation (Lü et al., 2014).

5. Synthesis of Novel Hexahydro-5H-indolo Compounds

Zaliznaya et al. (2018) conducted research on the synthesis of novel polysubstituted indole derivatives, utilizing 7-amino-6-(arylhydrazono)-7-oxoheptanoic acids, which are structurally akin to 7-(3,5-Ditrifluoromethylphenyl)-7-oxoheptanoic acid. Their findings contribute to the development of new pharmaceutical and chemical compounds (Zaliznaya et al., 2018).

6. Radiation Chemistry in Solvent Extraction

Swancutt et al. (2011) investigated the radiation chemistry of compounds similar to 7-(3,5-Ditrifluoromethylphenyl)-7-oxoheptanoic acid in solvent extraction processes. This research is significant for understanding the stability and behavior of such compounds under high-radiation conditions in nuclear waste solutions (Swancutt et al., 2011).

7. Novel Phthalocyanines Synthesis

Erdogan et al. (2015) synthesized novel phthalocyanines bearing moieties structurally similar to 7-(3,5-Ditrifluoromethylphenyl)-7-oxoheptanoic acid. Their research explores the photophysical and photochemical properties of these compounds, relevant to applications in materials science and photonics (Erdogan et al., 2015).

特性

IUPAC Name |

7-[3,5-bis(trifluoromethyl)phenyl]-7-oxoheptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F6O3/c16-14(17,18)10-6-9(7-11(8-10)15(19,20)21)12(22)4-2-1-3-5-13(23)24/h6-8H,1-5H2,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBOODLAPYQEPDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)CCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645270 |

Source

|

| Record name | 7-[3,5-Bis(trifluoromethyl)phenyl]-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(3,5-Ditrifluoromethylphenyl)-7-oxoheptanoic acid | |

CAS RN |

898788-13-1 |

Source

|

| Record name | 7-[3,5-Bis(trifluoromethyl)phenyl]-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。